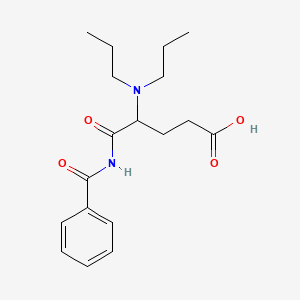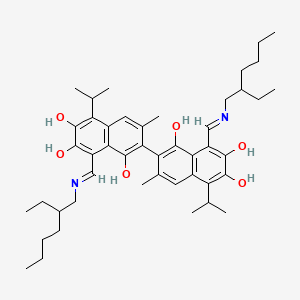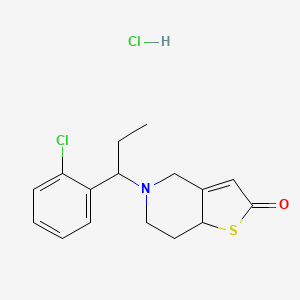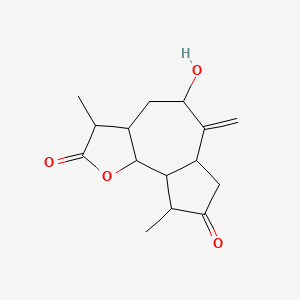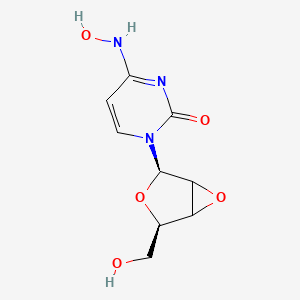
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and features a modified sugar moiety, which contributes to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone typically involves several steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the sugar moiety: The synthesis begins with the preparation of the beta-D-lyxofuranosyl sugar moiety. This step involves the selective protection and deprotection of hydroxyl groups, followed by the formation of the anhydro bridge.
Attachment of the pyrimidinone base: The next step involves the coupling of the sugar moiety with the pyrimidinone base. This is typically achieved through glycosylation reactions under acidic or basic conditions.
Introduction of the hydroxylamino group: The final step involves the introduction of the hydroxylamino group at the 4-position of the pyrimidinone ring. This can be accomplished through various methods, including nucleophilic substitution or reduction reactions.
Análisis De Reacciones Químicas
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The anhydro bridge can be opened through nucleophilic substitution reactions, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of new therapeutic agents.
Biology: In biological research, the compound is used to study the interactions between nucleosides and enzymes involved in DNA and RNA metabolism. It can also serve as a probe to investigate the mechanisms of nucleoside transport and phosphorylation.
Medicine: The compound has potential applications in the development of antiviral and anticancer agents. Its unique structure allows it to interact with viral and cellular enzymes, potentially inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells.
Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can be incorporated into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxylamino group can also form covalent bonds with nucleophilic residues in enzymes, leading to their inactivation.
Comparación Con Compuestos Similares
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone can be compared with other nucleoside analogs, such as:
1-(2,3-Anhydro-beta-D-arabinofuranosyl)cytosine: This compound has a similar structure but features an arabinofuranosyl sugar moiety instead of a lyxofuranosyl moiety. It has been studied for its antiviral and anticancer properties.
1-(2,3-Anhydro-beta-D-ribofuranosyl)cytosine: This compound features a ribofuranosyl sugar moiety and has been investigated for its potential as an antiviral agent.
1-(2,3-Anhydro-beta-D-xylofuranosyl)cytosine: This compound has a xylofuranosyl sugar moiety and has been explored for its biological activity.
The uniqueness of this compound lies in its specific sugar moiety and the presence of the hydroxylamino group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
114551-19-8 |
|---|---|
Fórmula molecular |
C9H11N3O5 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O5/c13-3-4-6-7(17-6)8(16-4)12-2-1-5(11-15)10-9(12)14/h1-2,4,6-8,13,15H,3H2,(H,10,11,14)/t4-,6?,7?,8-/m1/s1 |
Clave InChI |
LQYKGSDSBXRVAH-AYZDMWBASA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1NO)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES canónico |
C1=CN(C(=O)N=C1NO)C2C3C(O3)C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




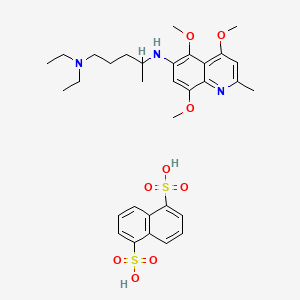

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
